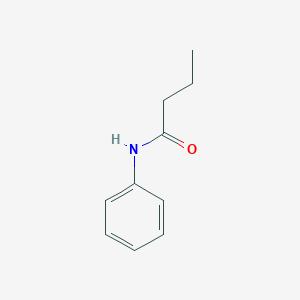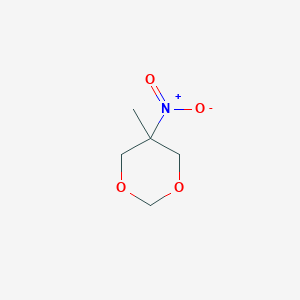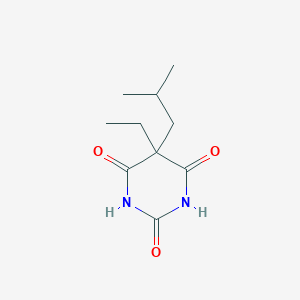![molecular formula C8H13NO6S B073862 2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid CAS No. 1116-57-0](/img/structure/B73862.png)
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid is a complex organic compound with a unique structure that includes sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- involves multiple steps. One common method includes the condensation of thiosemicarbazides with various carbonyl compounds using acetic acid to form a thiosemicarbazone intermediate. This intermediate then cyclizes with ethyl bromoacetate in methanol and sodium acetate to form thiazolidinone derivatives . Industrial production methods often focus on optimizing yield, purity, and selectivity through advanced techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry .
Analyse Chemischer Reaktionen
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include ethyl bromoacetate, methanol, sodium acetate, and various carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure enhances its ability to interact with biological molecules, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid can be compared with other similar compounds, such as thiazolidine derivatives. These compounds share a similar five-membered heterocyclic structure with sulfur and nitrogen atoms. acetic acid, ((2-((carboxymethyl)thio)ethyl)imino)di- is unique due to its specific functional groups and the presence of a carboxymethyl group .
Similar compounds include:
- Thiazolidine
- Thiazolidinone
- Thiosemicarbazone
Eigenschaften
CAS-Nummer |
1116-57-0 |
|---|---|
Molekularformel |
C8H13NO6S |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C8H13NO6S/c10-6(11)3-9(4-7(12)13)1-2-16-5-8(14)15/h1-5H2,(H,10,11)(H,12,13)(H,14,15) |
InChI-Schlüssel |
FNNVUCHWZUCAKE-UHFFFAOYSA-N |
SMILES |
C(CSCC(=O)O)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C(CSCC(=O)O)[NH+](CC(=O)O)CC(=O)[O-] |
Key on ui other cas no. |
1116-57-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


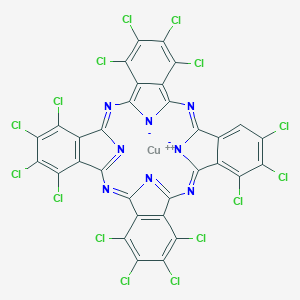
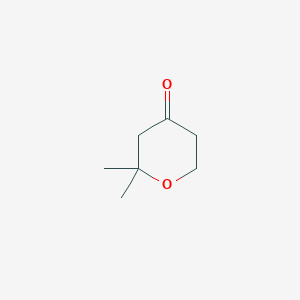

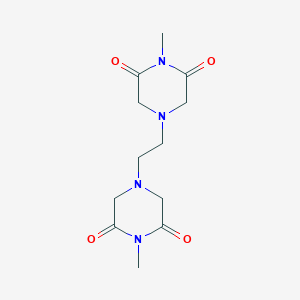
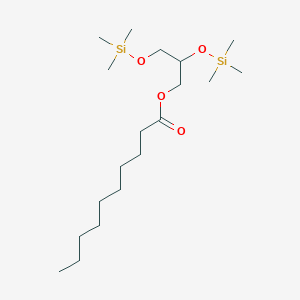
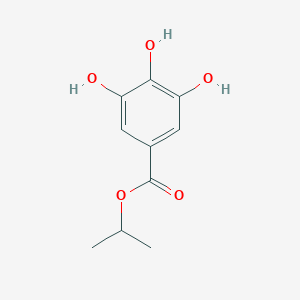
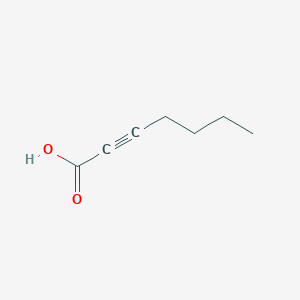
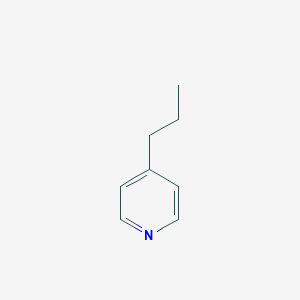
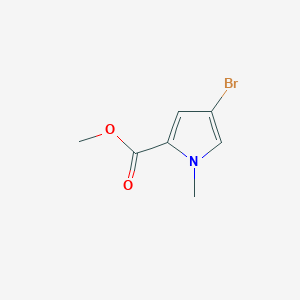
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)

